molecular formula C16H18N6O B13394819 3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile

3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile

Cat. No.: B13394819
M. Wt: 310.35 g/mol
InChI Key: LOWWYYZBZNSPDT-UHFFFAOYSA-N
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Description

3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of Janus kinase 1 (JAK1), making it a promising candidate for therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile involves multiple steps. The core scaffold is based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The structural design combines elements from tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile involves selective inhibition of JAK1. By binding to the JAK1 enzyme, the compound prevents the phosphorylation and activation of downstream signaling molecules involved in inflammatory and immune responses. This selective inhibition helps reduce inflammation and modulate immune function without affecting other kinases like JAK2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its high selectivity for JAK1, which minimizes off-target effects and enhances its therapeutic potential. Its structural design, combining elements from different scaffolds, also contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)

InChI Key

LOWWYYZBZNSPDT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N

Origin of Product

United States

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